(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 3-fluorobenzoyl chloride with 3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-one under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biology, this compound has been studied for its potential as an antimicrobial agent. Its benzothiazole moiety is known to exhibit antibacterial and antifungal activities, making it a candidate for the development of new antibiotics .
Medicine
In medicine, this compound has shown promise as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a potential therapeutic agent .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .
Mechanism of Action
The mechanism of action of (Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound inhibits enzymes such as topoisomerase and kinases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: A benzothiazole derivative used as an anticancer agent.
Dasatinib: Another benzothiazole-based anticancer drug.
Patellamide A: A natural product containing a benzothiazole moiety with anticancer properties.
Uniqueness
(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific substitution pattern and the presence of a fluorine atom. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
CAS No. |
887204-67-3 |
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Molecular Formula |
C17H16FN3O3S2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-fluoro-N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
InChI |
InChI=1S/C17H16FN3O3S2/c1-2-8-21-14-7-6-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-4-3-5-12(18)9-11/h3-7,9-10H,2,8H2,1H3,(H2,19,23,24) |
InChI Key |
YLHMJPDRXUXTMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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